molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one

Cat. No.: B12901651
CAS No.: 752206-02-3
M. Wt: 177.24 g/mol
InChI Key: ILSPHACEDSEQQP-UHFFFAOYSA-N
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Description

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused to a cyclopentene ring, with an ethanone group attached

Preparation Methods

The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclopentene Ring Formation: The cyclopentene ring can be formed via a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.

Scientific Research Applications

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone include:

    2,5-Dihydro-1H-pyrrole derivatives: These compounds share the pyrrole ring but differ in the attached functional groups.

    Cyclopentene derivatives: Compounds with a cyclopentene ring and various substituents.

    Ethanone derivatives: Compounds with an ethanone group attached to different aromatic or heterocyclic rings.

The uniqueness of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone lies in its combination of these structural features, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

752206-02-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone

InChI

InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

ILSPHACEDSEQQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC=C1N2CC=CC2

Origin of Product

United States

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